

# Efficacy of Strontium-90 in brachytherapy compared to other isotopes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

## Efficacy of Strontium-90 in Brachytherapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Strontium-90** (Sr-90) with other common isotopes used in brachytherapy, supported by experimental data. Brachytherapy, a form of radiotherapy where a sealed radioactive source is placed inside or next to the area requiring treatment, utilizes various isotopes with distinct physical properties that influence their clinical efficacy and safety profiles. **Strontium-90**, a pure beta emitter, is frequently employed for superficial lesions, particularly in ophthalmology. This guide will delve into its performance against other isotopes across different applications.

## Isotope Properties and Dosimetry

The choice of isotope in brachytherapy is dictated by factors such as the tumor's size, location, and depth, as well as the desired dose rate. **Strontium-90**, in equilibrium with its daughter isotope Yttrium-90 (Y-90), emits high-energy beta particles with a maximum energy of 2.27 MeV. This results in a rapid dose fall-off, making it ideal for treating superficial tissues while sparing deeper structures.

Below is a diagram illustrating the fundamental properties of beta-emitting isotopes commonly used in brachytherapy.

## Physical Properties of Beta-Emitting Isotopes in Brachytherapy

[Click to download full resolution via product page](#)

Caption: Physical properties of common beta-emitting isotopes in brachytherapy.

## Comparative Efficacy in Ocular Malignancies

**Strontium-90** has been extensively studied in the treatment of ocular surface malignancies, often in comparison with another beta emitter, **Ruthenium-106 (Ru-106)**.

### Conjunctival Melanoma

For conjunctival melanoma, both Sr-90 and Ru-106 are used as adjuvant therapy after surgical excision to reduce the risk of local recurrence.

| Feature                | Strontium-90 (Sr-90)                                                 | Ruthenium-106 (Ru-106)                 | Reference |
|------------------------|----------------------------------------------------------------------|----------------------------------------|-----------|
| Local Recurrence Rate  | 18% - 25%                                                            | 17% - 19%                              | [1][2]    |
| 5-Year Recurrence Rate | 19%                                                                  | 23% - 32%                              | [1][3]    |
| Metastasis Rate        | 6%                                                                   | 4%                                     | [1]       |
| Common Complications   | Pain/discomfort<br>(29%), dry eye (21%), ptosis (12%), cataract (7%) | Pain/discomfort, dry eye, symblepharon | [1]       |

A retrospective study comparing adjuvant brachytherapy with Sr-90 and Ru-106 for conjunctival melanoma found no statistically significant differences in local recurrence, metastasis, or melanoma-related death rates between the two isotopes.[\[1\]](#) The choice of isotope may therefore depend on institutional experience and availability.[\[1\]](#)

## Uveal Melanoma

For small to medium-sized posterior uveal melanoma, Sr-90 brachytherapy has been shown to be as effective as Iodine-125 (I-125) and Ru-106 brachytherapy, with some studies suggesting fewer complications.[\[4\]](#)[\[5\]](#)[\[6\]](#) One study reported a 93% local tumor control rate with Sr-90.[\[6\]](#)

| Feature              | Strontium-90 (Sr-90)    | Ruthenium-106 (Ru-106)                               | Iodine-125 (I-125)                      | Reference |
|----------------------|-------------------------|------------------------------------------------------|-----------------------------------------|-----------|
| Local Tumor Control  | ~93%                    | 89%                                                  | 82% - 98%                               | [6][7]    |
| 5-Year Survival      | 85% (melanoma-free)     | -                                                    | 59% (overall)                           | [6][7]    |
| Common Complications | Retinal detachment (4%) | Radiation retinopathy, optic neuropathy, maculopathy | Radiation retinopathy, optic neuropathy | [6][8]    |

## Retinoblastoma

In the treatment of small retinoblastoma tumors, a comparative analysis showed that both Sr-90 and Ru-106 brachytherapy have comparable tumor control and eye retention rates.

However, a statistically significant lower rate of complications was observed with Sr-90.[8]

| Feature            | Strontium-90 (Sr-90) | Ruthenium-106 (Ru-106) | Reference |
|--------------------|----------------------|------------------------|-----------|
| Tumor Control Rate | 97%                  | 97%                    | [8]       |
| Complication Rate  | 4%                   | 22%                    | [8]       |
| Eye Retention Rate | 98%                  | 98%                    | [8]       |

## Efficacy in Benign Ocular Conditions: Pterygium

**Strontium-90** brachytherapy is a well-established adjuvant treatment following the surgical excision of pterygium to prevent recurrence.

| Treatment             | Recurrence Rate | Reference |
|-----------------------|-----------------|-----------|
| Sr-90 Brachytherapy   | 6.4% - 12.5%    | [9][10]   |
| Mitomycin-C (topical) | 17.9%           | [9]       |
| Surgery Alone         | ~40%            | [10]      |

Studies have shown that adjuvant Sr-90 radiotherapy significantly lowers the recurrence rate of pterygium compared to surgery alone.[10] One comparative study found Sr-90 beta-irradiation to be more effective and safer than topical mitomycin-C in preventing pterygium recurrence.[9]

## Other Applications and Isotope Comparisons

While Sr-90 is predominantly used for superficial conditions, other isotopes are preferred for deeper or larger tumors.

### Phosphorus-32 (P-32)

Phosphorus-32 is a pure beta-emitter with a higher maximum energy and deeper tissue penetration than Sr-90.[11] It has been used for intracavitary applications to treat malignant effusions and cystic brain tumors.[11][12] In some cases, P-32 is used for brachytherapy of spinal metastases.[13]

### Iodine-125 (I-125) and Palladium-103 (Pd-103)

These are low-energy gamma emitters commonly used in brachytherapy for prostate cancer. [14] Their gamma emission allows for the treatment of larger, deeper tumors. The choice between I-125 and Pd-103 is often based on the tumor's growth rate, with the shorter half-life of Pd-103 being theoretically advantageous for faster-growing tumors.[14]

## Experimental Protocols

The methodologies for the clinical studies cited in this guide share common elements, which are summarized in the workflow diagram below.

## General Workflow for Superficial Brachytherapy

[Click to download full resolution via product page](#)

Caption: A generalized workflow for superficial brachytherapy procedures.

## Key Methodological Components:

- Patient Selection:** Patients are typically selected based on the diagnosis of a primary or recurrent superficial malignancy, such as conjunctival melanoma or squamous cell carcinoma, or benign conditions like pterygium.[\[1\]](#)[\[9\]](#)[\[15\]](#)
- Surgical Procedure:** For many applications, brachytherapy is delivered as an adjuvant treatment following surgical excision of the lesion.[\[1\]](#)[\[9\]](#)[\[15\]](#)

- Dosimetry and Treatment Planning: The radiation dose is prescribed to a specific depth, depending on the target volume. For Sr-90, the dose rate can be as high as 100 cGy/s at the surface, decreasing rapidly with depth.[16] Treatment planning involves calculating the required application time to deliver the prescribed dose.[17]
- Radiation Delivery: **Strontium-90** is typically delivered using a handheld applicator placed directly on the treatment area.[1] Doses are often fractionated, for example, a total dose of 30 Gy delivered in 6 fractions of 5 Gy each.[10] The interval between surgery and the start of radiotherapy can be a significant factor in treatment success.[10]
- Follow-up: Patients are monitored regularly post-treatment to assess for local control, recurrence, and any treatment-related complications.[1][9]

## Conclusion

**Strontium-90** is a highly effective and safe isotope for the brachytherapy of superficial lesions, particularly in ophthalmology. Its rapid dose fall-off minimizes radiation exposure to deeper healthy tissues. In the treatment of conjunctival melanoma and retinoblastoma, its efficacy is comparable to Ruthenium-106, with some evidence suggesting a lower complication rate for retinoblastoma. For the prevention of pterygium recurrence, Sr-90 has demonstrated superiority over topical mitomycin-C. The choice of isotope for brachytherapy should be guided by the specific clinical scenario, including the type, size, and location of the lesion, with consideration for the distinct physical properties of each available radionuclide.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- 2. Adjuvant Brachytherapy with Ruthenium-106 to Reduce the Risk of Recurrence of Conjunctival Melanoma after Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [scholarlypublications.universiteitleiden.nl](https://scholarlypublications.universiteitleiden.nl) [scholarlypublications.universiteitleiden.nl]

- 4. Comparison of Iodide-125 and Ruthenium-106 Brachytherapy in the Treatment of Choroidal Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 18 Years' experience with high dose rate strontium-90 brachytherapy of small to medium sized posterior uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brachytherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of beta-irradiation and mitomycin-C in primary and recurrent pterygium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The results of strontium-90 contact therapy to prevent the recurrence of pterygium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Efficacy of phosphorus-32 brachytherapy without external-beam radiation for long-term tumor control in patients with craniopharyngioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraoperative P32 Plaque Brachytherapy for Metastatic Spine Tumors - Congress of Neurological Surgeons (CNS) [cns.org]
- 14. westernradiationoncology.com [westernradiationoncology.com]
- 15. Superficial ocular malignancies treated with strontium-90 brachytherapy: long term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmi.net [avmi.net]
- 17. "Dosimetry study of strontium-90/yttrium source for intravascular brach" by Jikkang Son [docs.lib.purdue.edu]
- To cite this document: BenchChem. [Efficacy of Strontium-90 in brachytherapy compared to other isotopes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230875#efficacy-of-strontium-90-in-brachytherapy-compared-to-other-isotopes>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)